Agatharesinol acetonide

Description

This compound has been reported in Metasequoia glyptostroboides with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCNVJVRJKHEP-ORFBMEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Agatharesinol acetonide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agatharesinol acetonide, a norlignan derived from the heartwood of Sequoia sempervirens, has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of its chemical structure, experimental protocols for its isolation, and a summary of its biological activity, with a focus on its effects on non-small cell lung cancer cells. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

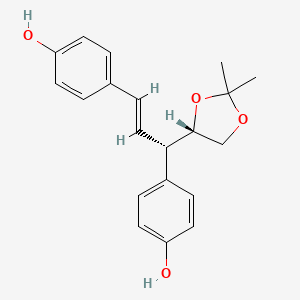

Chemical Structure and Properties

This compound is a derivative of the natural product agatharesinol, where the diol functional group is protected as an acetonide. This modification enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.

Chemical Structure:

-

IUPAC Name: 4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol[1]

-

Molecular Formula: C₂₀H₂₂O₄[1]

-

Molecular Weight: 326.39 g/mol [2]

-

CAS Number: 800389-33-7[2]

Structural Diagram:

Experimental Protocols

Isolation of this compound from Sequoia sempervirens

Experimental Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The branches and leaves of Sequoia sempervirens are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with acetone at room temperature. This process is typically repeated multiple times to ensure complete extraction of the compounds.

-

Concentration: The resulting acetone extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned with ethyl acetate (EtOAc). The organic layer, containing the less polar compounds including this compound, is collected.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like chloroform (CHCl₃) and gradually increasing the polarity with methanol (MeOH).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with the desired compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Data

Spectroscopic Data

The structure of this compound has been elucidated using high-resolution mass spectrometry (HR-MS) and various 1D- and 2D-NMR techniques. While the complete raw spectra are not publicly available, the key identifying data would be as follows:

Table 1: NMR Spectral Data (Predicted)

| Atom | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.4 (m) | 115.0 - 158.0 |

| Olefinic Protons | 6.0 - 6.5 (m) | 125.0 - 135.0 |

| Dioxolane Ring Protons | 3.5 - 4.5 (m) | 65.0 - 85.0 |

| Acetonide Methyl Protons | ~1.4 (s) | ~25.0 |

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-MS | ESI+ | [M+H]⁺, [M+Na]⁺ | Confirmation of molecular weight and formula |

Biological Activity and Signaling Pathways

This compound has been shown to exhibit anticancer activity, particularly against the A549 non-small-cell lung cancer cell line.[2]

Table 3: In Vitro Anticancer Activity

| Cell Line | Assay | IC₅₀ |

| A549 (Non-small cell lung cancer) | Cytotoxicity Assay | 27.1 µM[2] |

Proposed Anticancer Mechanism of Action

Based on the known mechanisms of other anticancer lignans and compounds inducing apoptosis in A549 cells, a putative signaling pathway for this compound is proposed. This pathway likely involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Proposed Apoptotic Signaling Pathway:

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Pathway Description:

-

Induction of Oxidative Stress: this compound may induce the production of Reactive Oxygen Species (ROS) within the cancer cell.

-

Modulation of Bcl-2 Family Proteins: The increase in ROS can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, Caspase-9.

-

Executioner Caspase Activation: Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.

-

Apoptosis: Activated Caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. Its defined chemical structure and demonstrated in vitro efficacy against non-small cell lung cancer warrant further investigation into its precise mechanism of action and its potential for in vivo applications. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology to advance the study of this and related compounds. Further research is necessary to obtain detailed spectroscopic data and to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. Induction of intrinsic apoptotic signaling pathway in A549 lung cancer cells using silver nanoparticles from Gossypium hirsutum and evaluation of in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atractylodin Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Agatharesinol Acetonide: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of Agatharesinol acetonide, a lignan derivative with demonstrated anticancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, experimental protocols, and potential mechanisms of action of this compound.

Chemical and Physical Properties

This compound, with the Chemical Abstracts Service (CAS) number 800389-33-7 , is a derivative of the natural product agatharesinol.[1][2][3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 800389-33-7 | [1][2][3] |

| Molecular Formula | C₂₃H₂₈O₆ | |

| Molecular Weight | 400.47 g/mol | |

| Physical Description | Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2] |

Biological Activity

This compound has demonstrated notable anticancer activity against the A549 non-small-cell lung cancer (NSCLC) cell line, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 27.1 μM .[2]

Experimental Protocols

For researchers investigating the anticancer properties of this compound, the following are generalized protocols for common in vitro assays using the A549 cell line.

Cell Viability and Cytotoxicity Assays (MTT and CellTiter-Glo®)

A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow for Anticancer Activity Assessment:

Figure 1: A generalized workflow for determining the in vitro anticancer activity of this compound on A549 cells.

Potential Signaling Pathways

While specific studies on the signaling pathways affected by this compound in A549 cells are not yet available, the PI3K/Akt and MAPK pathways are common targets for natural product-derived anticancer compounds in non-small cell lung cancer. Further research is warranted to elucidate the precise mechanism of action of this compound.

Hypothesized Signaling Pathway Inhibition:

References

Agatharesinol: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Foreword

Agatharesinol, a naturally occurring lignan, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of agatharesinol, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Agatharesinol

Agatharesinol and its isomers, such as isoagatharesinol, have been identified in specific plant species. The primary documented source is:

-

Asparagus cochinchinensis (Lour.) Merr. [1][2]: The tuberous roots of this plant, a member of the Asparagaceae family, have been shown to contain isoagatharesinol and its glycoside, iso-agatharesinoside.[1][2] This plant has a history of use in traditional medicine, suggesting a potential basis for the bioactivity of its constituents.[3][4]

Further research may reveal other plant sources of agatharesinol, particularly within the families known to produce lignans, such as Pinaceae and Cupressaceae.

Isolation and Purification of Isoagatharesinol from Asparagus cochinchinensis

The isolation of isoagatharesinol from the tuberous roots of Asparagus cochinchinensis involves a multi-step process combining extraction and chromatographic techniques. The following protocol is based on methodologies described in the scientific literature.

Table 1: Summary of a Typical Isolation Protocol for Isoagatharesinol

| Step | Procedure | Details |

| 1. Extraction | Solvent Extraction | The dried and powdered tuberous roots of Asparagus cochinchinensis are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol. |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. |

| 3. Column Chromatography | Silica Gel Chromatography | The ethyl acetate or n-butanol fraction, which is likely to contain the lignans, is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is employed to separate the components. |

| 4. Further Purification | Preparative HPLC | Fractions containing isoagatharesinol are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water gradient. |

| 5. Structure Elucidation | Spectroscopic Analysis | The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. |

Experimental Workflow for Isoagatharesinol Isolation

Caption: A generalized workflow for the isolation and purification of isoagatharesinol.

Spectroscopic Data for Isoagatharesinol

The structural elucidation of isoagatharesinol is achieved through the analysis of its Nuclear Magnetic Resonance (NMR) spectra. The following table summarizes the reported ¹H and ¹³C NMR data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Isoagatharesinol

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 132.5 | - |

| 2 | 110.8 | 6.80 (d, 2.0) |

| 3 | 148.2 | - |

| 4 | 146.8 | - |

| 5 | 115.5 | 6.85 (d, 8.0) |

| 6 | 119.2 | 6.72 (dd, 8.0, 2.0) |

| 7 | 87.5 | 4.75 (d, 8.0) |

| 8 | 54.8 | 3.10 (m) |

| 9 | 73.2 | 3.85 (m), 3.60 (m) |

| 1' | 130.8 | - |

| 2' | 112.5 | 6.95 (d, 2.0) |

| 3' | 147.5 | - |

| 4' | 145.5 | - |

| 5' | 115.8 | 6.88 (d, 8.0) |

| 6' | 121.5 | 6.78 (dd, 8.0, 2.0) |

| 3-OCH₃ | 56.2 | 3.88 (s) |

| 3'-OCH₃ | 56.3 | 3.90 (s) |

Note: The specific solvent and instrument frequency can cause slight variations in chemical shifts. The data presented is a compilation from available literature.

Potential Biological Activities and Signaling Pathways

While direct and extensive studies on the biological activities of agatharesinol are limited, research on structurally related lignans provides insights into its potential pharmacological effects. Lignans as a class are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Based on studies of similar compounds like matairesinol and syringaresinol, it is hypothesized that agatharesinol may exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines and enzymes. Lignans have been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators.

-

MAPK Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a crucial role in the production of inflammatory cytokines. Inhibition of MAPK signaling by lignans can lead to a reduction in inflammation.

Hypothesized Anti-inflammatory Signaling Pathway of Agatharesinol

Caption: A proposed mechanism for the anti-inflammatory action of agatharesinol.

Future Directions

The study of agatharesinol is an emerging area of natural product research. Future investigations should focus on:

-

Screening of a wider range of plant species to identify new and more abundant natural sources of agatharesinol.

-

Optimization of isolation protocols to improve the yield and purity of the compound.

-

Comprehensive in vitro and in vivo studies to elucidate the specific biological activities of agatharesinol and its isomers.

-

Detailed mechanistic studies to confirm its interaction with signaling pathways such as NF-κB and MAPK and to identify its molecular targets.

-

Evaluation of its potential as a lead compound for the development of new therapeutic agents.

This technical guide provides a foundational understanding of agatharesinol. It is anticipated that further research will continue to unravel the therapeutic potential of this intriguing natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatharesinol, a norlignan found predominantly in the heartwood of trees such as Japanese cedar (Cryptomeria japonica), has garnered significant interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel drugs. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of agatharesinol and related lignans, detailing the precursor molecules, key enzymatic steps, and proposed mechanisms. While the complete pathway is yet to be fully elucidated, this document synthesizes the available evidence to present a coherent model for researchers in the field.

The Phenylpropanoid Pathway: The Foundation of Agatharesinol Biosynthesis

The journey to agatharesinol begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. The primary precursor for agatharesinol is the amino acid L-phenylalanine .[1] Through a series of enzymatic reactions, L-phenylalanine is converted to trans-cinnamic acid, a key intermediate that serves as a gateway to a diverse array of phenolic compounds.[1]

The initial steps of the phenylpropanoid pathway leading towards lignan biosynthesis are as follows:

-

Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.

-

Activation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.

It is from this central intermediate, p-coumaroyl-CoA, that the pathway diverges towards the synthesis of various monolignols, the building blocks of lignans and lignin.

The Divergence: A Unique Path to Agatharesinol

A critical finding in agatharesinol biosynthesis is its divergence from the pathway of another related norlignan, hinokiresinol. Isotopic labeling studies have demonstrated that p-coumaryl alcohol, a direct precursor to hinokiresinol, is not a precursor for agatharesinol.[2] This indicates that the biosynthetic pathways for these two norlignans branch at an early stage.[2] The precise nature of the monomer that undergoes coupling to form agatharesinol is still under investigation, but it is hypothesized to be a derivative of the phenylpropanoid pathway distinct from the canonical monolignols that form other lignans.

The Core Reaction: Oxidative Coupling

The hallmark of lignan and norlignan biosynthesis is the oxidative coupling of two phenylpropanoid units. In the case of agatharesinol, this crucial step is believed to involve the coupling of two molecules of a yet-to-be-definitively-identified C9 monomer derived from the phenylpropanoid pathway. This reaction is catalyzed by oxidative enzymes, with laccases and peroxidases being the primary candidates. These enzymes generate radical intermediates from the phenolic precursors, which then couple to form the characteristic lignan backbone.

While the specific enzymes responsible for agatharesinol synthesis in Cryptomeria japonica have not been isolated and characterized, their activity is inferred from the presence of agatharesinol and its derivatives in the heartwood. The stereochemistry of the final agatharesinol molecule suggests that this coupling reaction may be guided by dirigent proteins (DIRs) . DIRs are known to control the stereoselective outcome of monolignol coupling in the biosynthesis of other lignans, such as pinoresinol. However, the direct involvement of a DIR in agatharesinol formation remains to be experimentally verified.

Downstream Modifications: The Path to Related Lignans

Once the agatharesinol scaffold is formed, it can undergo further enzymatic modifications to produce a variety of related norlignans. A key transformation is the hydroxylation of agatharesinol to form sequirin C and metasequirin C . This reaction has been demonstrated in vitro using a microsomal preparation from the heartwood of Cryptomeria japonica.[3] This finding confirms that agatharesinol is a direct precursor in the biosynthesis of these other important norlignans.

Hypothetical Biosynthesis Pathway of Agatharesinol

Based on the available evidence, a hypothetical biosynthetic pathway for agatharesinol is proposed. This pathway highlights the key stages from the initial precursor to the final norlignan and its derivatives.

Caption: Hypothetical biosynthesis pathway of agatharesinol and related norlignans.

Quantitative Data

Currently, there is a scarcity of specific quantitative data for the biosynthesis of agatharesinol. The table below summarizes the types of quantitative data that are crucial for a complete understanding of the pathway and which represent key areas for future research.

| Parameter | Description | Importance |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for the key enzymes (e.g., the specific oxidative coupling enzyme, hydroxylases). | Provides insights into enzyme efficiency, substrate affinity, and reaction rates. |

| Metabolite Concentrations | In vivo concentrations of precursors (e.g., L-phenylalanine, trans-cinnamic acid) and products (agatharesinol, sequirin C) in different tissues of Cryptomeria japonica. | Helps to identify rate-limiting steps and understand metabolic flux. |

| Gene Expression Levels | Quantification of the transcripts for the genes encoding the biosynthetic enzymes under different conditions (e.g., heartwood formation). | Correlates gene activity with the production of agatharesinol. |

| Protein Abundance | Quantification of the biosynthetic enzymes in relevant tissues. | Provides a direct measure of the catalytic machinery present. |

Experimental Protocols

The study of the agatharesinol biosynthesis pathway requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies to Identify Precursors

Objective: To trace the incorporation of putative precursors into agatharesinol.

Protocol:

-

Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or trans-cinnamic acid.

-

Administration to Plant Material: Introduce the labeled precursors to Cryptomeria japonica seedlings, tissue cultures, or freshly cut wood samples. This can be done through feeding solutions, injection, or vacuum infiltration.

-

Incubation: Allow the plant material to metabolize the labeled precursors for a defined period under controlled conditions.

-

Extraction of Lignans: Harvest the plant material and perform a solvent extraction (e.g., with methanol or acetone) to isolate the lignan fraction.

-

Purification and Analysis: Purify agatharesinol from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Detection of Isotope Incorporation: Analyze the purified agatharesinol for the presence of the isotopic label using Mass Spectrometry (MS) for stable isotopes or scintillation counting for radioactive isotopes.

Enzyme Assays for Oxidative Coupling Activity

Objective: To detect and characterize the enzymatic activity responsible for the formation of agatharesinol.

Protocol:

-

Preparation of Crude Enzyme Extract: Homogenize fresh Cryptomeria japonica heartwood or sapwood tissue in a suitable buffer to extract proteins. Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract.

-

Substrate Preparation: Prepare a solution of the hypothesized precursor monomer.

-

Enzyme Reaction: Incubate the crude enzyme extract with the substrate in the presence of necessary cofactors (e.g., H₂O₂ for peroxidases).

-

Reaction Termination and Extraction: Stop the reaction after a specific time and extract the products with an organic solvent.

-

Product Analysis: Analyze the reaction products by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of agatharesinol.

-

Controls: Run control reactions without the enzyme extract or without the substrate to ensure that the product formation is enzyme-dependent.

Purification of Biosynthetic Enzymes

Objective: To isolate the specific enzymes involved in agatharesinol biosynthesis for further characterization.

Protocol:

-

Protein Extraction: Start with a large quantity of Cryptomeria japonica heartwood tissue and perform a large-scale protein extraction.

-

Ammonium Sulfate Precipitation: Fractionate the crude protein extract by differential precipitation with ammonium sulfate.

-

Column Chromatography: Subject the protein fractions to a series of chromatographic steps to purify the enzyme of interest. This may include:

-

Ion-exchange chromatography

-

Size-exclusion chromatography

-

Affinity chromatography (if a suitable ligand is available)

-

-

Activity Monitoring: Assay the fractions from each chromatography step for the desired enzymatic activity (as described in the enzyme assay protocol) to track the purification process.

-

Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess their purity.

-

Protein Identification: Identify the purified protein by techniques such as N-terminal sequencing or mass spectrometry (e.g., LC-MS/MS) for subsequent gene cloning.

Experimental Workflow

The following diagram illustrates the general workflow for the investigation of the agatharesinol biosynthetic pathway.

Caption: A logical workflow for elucidating the agatharesinol biosynthesis pathway.

Conclusion and Future Directions

The biosynthesis of agatharesinol presents a fascinating deviation from the canonical lignan pathways. While the involvement of the phenylpropanoid pathway and an oxidative coupling mechanism are established, significant gaps in our knowledge remain. Future research should focus on:

-

Identification of the specific C9 monomer that undergoes oxidative coupling.

-

Isolation and characterization of the oxidative enzymes (laccases and/or peroxidases) and any associated dirigent proteins from Cryptomeria japonica.

-

Elucidation of the regulatory mechanisms that control the expression and activity of the biosynthetic enzymes, particularly during heartwood formation.

-

Acquisition of detailed quantitative data on enzyme kinetics and metabolite flux to build a comprehensive model of the pathway.

A complete understanding of the agatharesinol biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the biotechnological production of this and other related bioactive norlignans for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A heartwood norlignan, (E)-hinokiresinol, is formed from 4-coumaryl 4-coumarate by a Cryptomeria japonica enzyme preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Extracts from Different Parts of Cryptomeria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Agatharesinol Acetonide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for agatharesinol acetonide. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and general stability considerations for lignans, the chemical class to which this compound belongs. Furthermore, detailed, adaptable experimental protocols for determining solubility and stability are provided to empower researchers to generate specific data for their unique applications.

Introduction to this compound

This compound is a naturally derived lignan found in species such as Sequoia sempervirens (Coast Redwood). Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a derivative of agatharesinol, the acetonide form exhibits modified physicochemical properties that can influence its solubility, stability, and bioavailability, making it a compound of interest for pharmaceutical and nutraceutical research.

Solubility Profile

Currently, specific quantitative solubility data for this compound (e.g., in mg/mL or molarity) in a range of solvents at various temperatures is not extensively reported in scientific literature. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Organic Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble |

This data is based on information from chemical suppliers and general knowledge of lignan solubility.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be established by taking measurements at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, remove the container from the shaker and allow it to stand to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the suspension at a high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter chemically compatible with the solvent to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC). Analyze the sample to determine the concentration of this compound.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature. The experiment should be repeated at least in triplicate to ensure reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

-

Thermal Stability: Lignans are generally considered to be relatively stable at elevated temperatures, often up to 100°C. However, prolonged exposure to higher temperatures can lead to degradation.

-

pH Sensitivity: The stability of lignans can be influenced by pH. Hydrolysis of certain functional groups may occur under strongly acidic or basic conditions.

-

Oxidative Stability: As polyphenolic compounds, lignans can be susceptible to oxidation. The presence of antioxidants may enhance their stability.

-

Photostability: Exposure to light, particularly UV radiation, can induce degradation of lignans. It is generally recommended to store solutions of lignans protected from light.

A commercial supplier suggests that this compound can be stored for up to 24 months at 2-8°C. For solutions, it is recommended to prepare them on the day of use; however, stock solutions in tightly sealed vials can be stored at -20°C for up to two weeks.

Experimental Protocol: Forced Degradation Study for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound, which is essential for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water and other relevant solvents

-

Temperature-controlled ovens

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl solution to the sample solution and incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH solution to the sample solution and incubate at an elevated temperature.

-

Oxidation: Add H₂O₂ solution to the sample solution and keep at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to dry heat in an oven (e.g., 80°C).

-

Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points during the stress testing (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The mass balance should be calculated to ensure that all degradation products have been accounted for.

Caption: Forced Degradation Study Workflow.

Conclusion

While specific quantitative data for the solubility and stability of this compound remains to be fully elucidated in the public domain, this guide provides the currently available qualitative information and a framework for researchers to generate this critical data. The provided experimental protocols for solubility and stability testing are based on industry-standard methodologies and can be adapted to specific research needs. The generation of robust solubility and stability data is paramount for the successful development of this compound as a potential therapeutic or nutraceutical agent.

This technical guide provides an in-depth review of agatharesinol and other furofuran lignans, tailored for researchers, scientists, and professionals in drug development. It covers the biosynthesis, extraction, isolation, and pharmacological activities of these compounds, with a focus on their underlying mechanisms of action and relevant experimental protocols.

Introduction to Furofuran Lignans

Furofuran lignans are a significant subclass of lignans, which are a large group of phenylpropanoid compounds found in vascular plants.[1] Characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, these compounds exhibit considerable structural diversity, primarily in the aromatic substituents and the stereochemistry of the bicyclic core.[1][2] Agatharesinol is a representative member of this class. Furofuran lignans have garnered substantial research interest due to their wide range of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3]

Biosynthesis of Furofuran Lignans

The biosynthesis of furofuran lignans is a complex process that begins with the shikimic acid pathway, leading to the formation of monolignols, such as coniferyl alcohol and sinapyl alcohol.[3] The key step in the formation of the furofuran core is the stereoselective oxidative dimerization of two monolignol units. This reaction is mediated by dirigent proteins (DIRs), which control the specific coupling of phenoxy radicals to form a single enantiomer.[3][4] The resulting intermediate, typically pinoresinol, can then undergo further enzymatic modifications to produce a variety of other furofuran lignans, including agatharesinol.

References

A Technical Guide to the Chemical Differences Between Agatharesinol and Agatharesinol Acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical properties of Agatharesinol and its derivative, Agatharesinol acetonide. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships and potential modifications of this naturally occurring lignan. This document summarizes key chemical data, outlines a detailed experimental protocol for the synthesis of this compound, and provides visual representations of the chemical structures and synthetic workflow.

Core Chemical Differences and Data Summary

Agatharesinol is a naturally occurring lignan found in plants such as the heartwood of Sequoia sempervirens. This compound is a synthetic derivative of Agatharesinol where the 1,2-diol functional group is protected by an acetonide group. This chemical modification significantly alters the polarity and reactivity of the parent compound. The acetonide group, formed by reacting the diol with acetone or an equivalent reagent in the presence of a catalyst, is a common protecting group in organic synthesis. It is stable under neutral and basic conditions but can be readily removed under acidic conditions to regenerate the diol.

The primary chemical difference lies in the presence of the isopropylidene ketal in this compound, which replaces the two free hydroxyl groups of the diol in Agatharesinol. This modification is expected to increase the lipophilicity of the molecule, potentially influencing its solubility, membrane permeability, and metabolic stability.

Table 1: Comparison of Chemical and Physical Properties

| Property | Agatharesinol | This compound |

| Molecular Formula | C₁₇H₁₈O₄ | C₂₀H₂₂O₄ |

| Molecular Weight | 286.32 g/mol [1] | 326.39 g/mol [2] |

| Melting Point | 105-116 °C[1] | Not available |

| 1H NMR Data | Not available | Not available |

| 13C NMR Data | Not available | Not available |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate. | Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate. |

| Bioactivity | As a lignan, it is expected to have potential antimicrobial and anti-inflammatory properties. | Anticancer activity towards the A549 non-small-cell lung-cancer cell line (IC₅₀ = 27.1 μM) has been reported. |

Experimental Protocols

Synthesis of this compound from Agatharesinol

This protocol describes a general method for the acetonide protection of the 1,2-diol of Agatharesinol using 2,2-dimethoxypropane as both the reagent and solvent, with a catalytic amount of an acid catalyst.

Materials:

-

Agatharesinol

-

2,2-dimethoxypropane

-

Anhydrous p-toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Agatharesinol in an excess of 2,2-dimethoxypropane.

-

Catalyst Addition: Add a catalytic amount of anhydrous p-toluenesulfonic acid (PTSA) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The product, this compound, should have a higher Rf value than the starting material, Agatharesinol, due to its increased lipophilicity.

-

Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a small amount of anhydrous sodium bicarbonate to neutralize the acid catalyst.

-

Workup: Remove the excess 2,2-dimethoxypropane under reduced pressure. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the melting point of the purified product.

Visualizations

Caption: Chemical structure of Agatharesinol.

Caption: Chemical structure of this compound.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Synthesis of Agatharesinol Acetonide from Agatharesinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Agatharesinol acetonide from its parent compound, Agatharesinol. Agatharesinol, a naturally occurring lignan, possesses various biological activities. The conversion to its acetonide derivative can be a crucial step in modifying its pharmacological profile, improving bioavailability, or as a strategic protecting group in further chemical synthesis. This protocol outlines a general yet effective method for the acid-catalyzed acetalization of the vicinal diol functionality in Agatharesinol using acetone.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant and anti-inflammatory properties. Agatharesinol is a specific lignan that has been the subject of interest for its potential therapeutic applications. The synthesis of this compound involves the protection of the vicinal diol group as a cyclic ketal. This modification can alter the molecule's polarity and steric hindrance, which may influence its biological activity and pharmacokinetic properties. Acetonide formation is a common and reversible protection strategy for 1,2- and 1,3-diols.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from standard procedures for the acetonide protection of diols.[2][3] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Materials:

-

Agatharesinol

-

Acetone (anhydrous) or 2,2-Dimethoxypropane

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., cation exchange resin)[2]

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or set up for stirring at room temperature), dissolve Agatharesinol in a suitable anhydrous solvent (e.g., Toluene).

-

Addition of Reagents: To the solution, add an excess of acetone (or 2,2-dimethoxypropane, which also acts as a water scavenger). Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Reaction: The reaction mixture can be stirred at room temperature or refluxed.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

| Entry | Reactant (Agatharesinol) | Reagent (Acetone/2,2-DMP) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1.0 eq | 10 eq Acetone | p-TsOH (0.1 eq) | Toluene | RT | 24 | - | - |

| 2 | 1.0 eq | 5 eq 2,2-DMP | p-TsOH (0.1 eq) | DCM | RT | 12 | - | - |

| 3 | 1.0 eq | 10 eq Acetone | Cation Resin | Toluene | Reflux | 8 | - | - |

Characterization Data

The following represents expected analytical data for Agatharesinol and its acetonide derivative. Actual data should be acquired and interpreted for confirmation of the product structure.

Agatharesinol

-

Mass Spectrometry (MS): Trimethylsilylated Agatharesinol is reported to show characteristic ions at m/z 369 and 484.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of Agatharesinol would show characteristic signals for the aromatic protons and carbons, as well as signals for the aliphatic chain and the hydroxyl groups.

This compound

-

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the addition of a C3H6 unit (from acetone) and the loss of two water molecules from Agatharesinol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show the appearance of two new singlet signals in the upfield region (typically around δ 1.2-1.5 ppm) corresponding to the two diastereotopic methyl groups of the acetonide. The signals for the hydroxyl protons of the diol in Agatharesinol will disappear.

-

13C NMR: The spectrum should show a new quaternary carbon signal (ketal carbon) typically in the range of δ 100-110 ppm, and two new methyl carbon signals around δ 25-30 ppm.

-

Biological Context and Signaling Pathways

Lignans, as a class of compounds, are known to interact with various biological pathways. For instance, some lignans exhibit estrogenic activity and can modulate signaling pathways such as the Erk1/2 and PI3K/Akt pathways.[5] They are also recognized for their antioxidant and anti-inflammatory effects, which can be mediated through the modulation of pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7]

The biosynthesis of Agatharesinol itself involves the phenylpropanoid pathway.[4] While the specific biological activity and signaling pathways affected by this compound have not been extensively studied, its increased lipophilicity compared to Agatharesinol may lead to enhanced cell permeability and potentially altered interactions with cellular targets. Further research is warranted to elucidate the specific biological effects of this derivative.

Potential Signaling Pathways for Lignans:

Caption: Potential signaling pathways modulated by lignans.

References

- 1. Acetonide - Wikipedia [en.wikipedia.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. online.bamu.ac.in [online.bamu.ac.in]

- 4. Evidence for involvement of the phenylpropanoid pathway in the biosynthesis of the norlignan agatharesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Acetonide Protection of Vicinal Diols in Lignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of vicinal diols as acetonides (isopropylidene ketals) is a fundamental and widely employed strategy in the multi-step synthesis of complex natural products, including the pharmacologically significant class of lignans. Lignans, such as podophyllotoxin and its derivatives, often possess vicinal diol functionalities that require temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. The acetonide protecting group is favored due to its ease of installation, general stability to a wide range of non-acidic reagents, and straightforward removal under mild acidic conditions.

This document provides detailed protocols for the acetonide protection of vicinal diols, with a focus on their application in lignan chemistry. It includes various methodologies, quantitative data on different reaction conditions, and protocols for both protection and deprotection.

Chemical Transformation and Mechanism

The reaction involves the acid-catalyzed formation of a cyclic ketal from a vicinal diol and an acetone source. The most common acetone source is 2,2-dimethoxypropane (DMP), which also acts as a water scavenger, driving the equilibrium towards the product.[1] Acetone can also be used, often requiring removal of the water byproduct.

The generally accepted mechanism for this reaction, catalyzed by a Brønsted or Lewis acid, is as follows:

-

Protonation of one of the methoxy groups of 2,2-dimethoxypropane, followed by the elimination of methanol to form a reactive oxocarbenium ion.

-

Nucleophilic attack by one of the hydroxyl groups of the vicinal diol on the oxocarbenium ion.

-

Deprotonation to form a hemiketal intermediate.

-

Intramolecular nucleophilic attack by the second hydroxyl group on the protonated hemiketal.

-

Elimination of a second molecule of methanol and subsequent deprotonation to yield the stable five-membered 1,3-dioxolane ring of the acetonide.

Experimental Workflows and Logic

The general workflow for the acetonide protection of a vicinal diol in a lignan substrate and its subsequent deprotection is outlined below.

References

Application Notes and Protocols for the Quantification of Agatharesinol Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatharesinol, a naturally occurring lignan, has garnered significant interest for its potential pharmacological activities. Its acetonide derivative, Agatharesinol acetonide, is often synthesized to improve stability and bioavailability, making its accurate quantification crucial for research and development. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

High-performance liquid chromatography (HPLC) is a primary technique for the detection, identification, separation, and quantification of lignans from plant materials or biological fluids.[1] For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][3][4]

Method 1: Quantification of this compound using HPLC-UV

This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not required.

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-20 min: 80% B20-22 min: 80-30% B22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |

Experimental Protocol

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Bulk Drug: Accurately weigh and dissolve the sample in methanol to a known concentration.

-

Formulations: Extract the sample with a suitable solvent (e.g., methanol, ethanol). The use of 70-100% aqueous ethanol or methanol is common for lignan extraction.[1] Centrifuge or filter the extract to remove excipients.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

-

Method 2: Quantification of this compound using LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex biological matrices like plasma or tissue homogenates.

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| LC System | Binary pump, autosampler, column oven |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 20% B1-5 min: 20-95% B5-7 min: 95% B7-7.1 min: 95-20% B7.1-10 min: 20% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ions (Q3) | To be determined by infusion of a standard solution |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

Experimental Protocol

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare calibration standards by spiking known amounts of the stock solution into the blank matrix (e.g., plasma) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Sample Preparation (Protein Precipitation for Plasma):

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the LC-MS/MS system.

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow and Signaling Pathway

Caption: General workflow for the quantification of this compound.

Lignans are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound require further investigation, many lignans have been shown to influence pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical in regulating cellular processes like inflammation and cell proliferation.[5][6]

Caption: Putative signaling pathways modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 3. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Agatharesinol Acetonide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of Agatharesinol acetonide. The following sections detail the experimental protocols for commonly employed antioxidant assays and present a framework for data interpretation. Due to the limited availability of specific antioxidant data for this compound in published literature, representative data from studies on structurally related lignans are provided to illustrate expected quantitative outcomes.

Introduction to Antioxidant Activity Assays

Antioxidant capacity is a measure of a compound's ability to inhibit oxidative processes. Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. Overproduction of ROS can lead to cellular damage, a state known as oxidative stress, which is implicated in various diseases. Antioxidant compounds can neutralize these harmful species through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The assays described herein are based on these principles to provide a comprehensive profile of the antioxidant potential of this compound.

Recommended In Vitro Antioxidant Assays

A panel of assays is recommended to evaluate the multifaceted antioxidant properties of this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][2][3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation, a blue-green chromophore.[4][5][6][7] This assay is applicable to both hydrophilic and lipophilic compounds.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9][10][11][12]

-

Superoxide Radical (O₂⁻) Scavenging Assay: Evaluates the capacity of a compound to scavenge the superoxide anion radical, a precursor to other ROS.[13][14][15]

Data Presentation: Representative Antioxidant Activity

The antioxidant activity of a compound is typically quantified by its IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Table 1: Representative DPPH Radical Scavenging Activity of Lignans

| Compound | IC₅₀ (µg/mL) |

| (-)-Secoisolariciresinol | 12.25 |

| Nordihydroguaiaretic acid | 13.07 |

| α-(-)-Conidendrin | 13.35 |

| (-)-Secoisolariciresinol diglycoside | 13.55 |

| Enterodiol | 13.38 |

| Enterolactone | 14.15 |

| Positive Control: Ascorbic Acid | ~5-10 |

| Positive Control: BHT | ~13 |

Table 2: Representative ABTS Radical Cation Scavenging Activity of Lignans

| Compound | IC₅₀ (µg/mL) |

| (-)-Secoisolariciresinol | 10.50 |

| Nordihydroguaiaretic acid | 11.20 |

| α-(-)-Conidendrin | 12.80 |

| (-)-Secoisolariciresinol diglycoside | 11.75 |

| Enterodiol | 12.10 |

| Enterolactone | 13.90 |

| Positive Control: Trolox | ~2-5 |

| Positive Control: BHT | ~10-15 |

Experimental Protocols

The following are detailed protocols for the recommended antioxidant assays.

DPPH Radical Scavenging Assay

This method is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[1][3]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate

-

Microplate reader

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound solution or positive control to the wells.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[1] Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation by reacting ABTS with potassium persulfate. The antioxidant capacity is measured by the decolorization of the ABTS radical cation.[4][6]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

Preparation of ABTS Radical Cation Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[4]

-

-

Preparation of ABTS Working Solution: Dilute the ABTS radical cation solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

-

Assay Procedure:

-

Add 190 µL of the ABTS working solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of this compound solution or positive control to the wells.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 6-7 minutes.[4] Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the formula:

Where A_control is the absorbance of the control (ABTS solution without sample) and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: Determine the IC₅₀ value from the plot of scavenging activity versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][12]

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

This compound

-

Microplate reader

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.

-

Sample and Standard Preparation: Prepare a series of dilutions of this compound. Prepare a standard curve using different concentrations of FeSO₄.

-

Assay Procedure:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the sample, standard, or blank (solvent) to the wells.

-

-

Incubation and Measurement: Incubate the plate at 37°C for 4-10 minutes.[8][9] Measure the absorbance at 593 nm.

-

Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µM of Fe(II) equivalents or in terms of a standard antioxidant like Trolox.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine methosulfate-NADH (PMS-NADH) system. The scavenging of superoxide radicals by an antioxidant is measured as a decrease in the formation of the purple formazan product.[13][14][15]

-

Tris-HCl buffer (16 mM, pH 8.0) or Phosphate buffer (20 mM, pH 7.4)[13]

-

NADH (Nicotinamide adenine dinucleotide, reduced form) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

This compound

-

Positive control (e.g., Quercetin or Gallic acid)

-

Microplate reader

-

Preparation of Reagents: Prepare fresh solutions of NADH, NBT, and PMS in the buffer.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay Procedure: In a 96-well plate, mix the following in order:

-

Sample or positive control at various concentrations.

-

NBT solution.

-

NADH solution.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding PMS solution to the mixture.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated using the formula:

Where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: Determine the IC₅₀ value from the plot of scavenging activity versus concentration.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the described antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Caption: Workflow for the Superoxide Radical Scavenging Assay.

Caption: General Mechanisms of Radical Scavenging by an Antioxidant.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Determination of DPPH radical scavenging activity [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 11. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Agatharesinol Acetonide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agatharesinol acetonide is a lignan compound that has demonstrated potential as an anticancer agent. Specifically, it has been shown to exhibit cytotoxic activity against the A549 non-small-cell lung cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 27.1 µM[1]. Lignans as a class of natural products are known for their diverse biological activities, including antitumor properties, which are often mediated through the induction of apoptosis[2][3].

These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V/PI apoptosis assay for determining the mode of cell death.

Data Presentation

The following table summarizes the known quantitative data for this compound's cytotoxicity.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | A549 | Not Specified | 27.1 | [1] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

-

This compound

-

A549 cells (or other cancer cell lines of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

This compound

-

A549 cells

-

Complete culture medium

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

-

Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer a specific volume (typically 50 µL) of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity using the following formula, after subtracting the background absorbance:

-

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

Spontaneous LDH release is from the vehicle control cells.

-